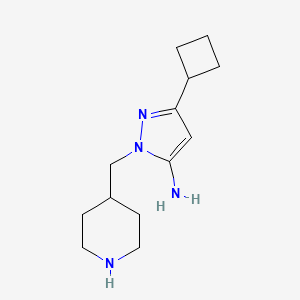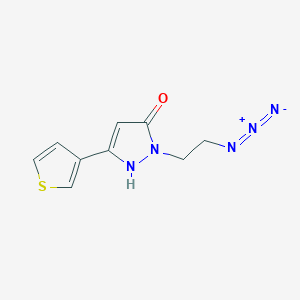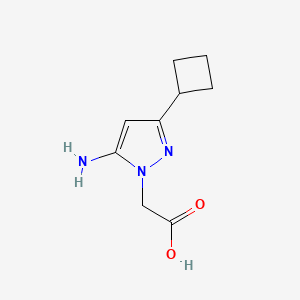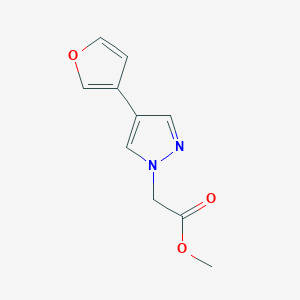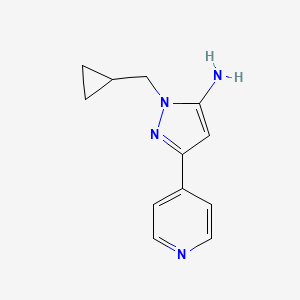
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as CPMP, is an organic compound used in a variety of scientific research applications. CPMP is a pyrazolamine derivative, a type of heterocyclic compound that is composed of five carbon atoms and two nitrogen atoms. It is an important synthetic intermediate in organic synthesis and is used in a variety of fields such as medicine, biochemistry, and pharmacology. CPMP has been studied for its potential use as a drug, as well as its applications in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research indicates the potential of derivatives of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine in synthesizing diverse heterocyclic compounds, which are foundational in developing therapeutic agents and materials with unique properties. For instance, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through reactions with malononitrile and cyanoacetamide has been explored. These reactions lead to the formation of nitriles and amides, which, through further cyclocondensation, yield imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. These processes are pivotal in the creation of compounds with potential pharmacological applications (Yakovenko et al., 2020).
Anticancer Applications
Another significant area of application is in anticancer research. Novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines have been designed, synthesized, and evaluated for their in vitro cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, offering a basis for further exploration as potential anticancer agents (Alam et al., 2018).
Facile Synthesis of Pyrazolo[3,4-b]pyridine Products
Efficient synthesis methods for creating novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups have been developed. These methods facilitate the preparation of N-fused heterocycle products, which are crucial in medicinal chemistry and material science due to their unique chemical properties and potential biological activities (Ghaedi et al., 2015).
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-12-7-11(10-3-5-14-6-4-10)15-16(12)8-9-1-2-9/h3-7,9H,1-2,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHOGHUTSKCIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



